molecular formula C8H6ClFO4S B2607788 Methyl 4-chloro-3-(fluorosulfonyl)benzoate CAS No. 1955499-69-0

Methyl 4-chloro-3-(fluorosulfonyl)benzoate

Cat. No.: B2607788
CAS No.: 1955499-69-0
M. Wt: 252.64
InChI Key: IGUQAMIOIRORLU-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-(fluorosulfonyl)benzoate is a chemical compound with the molecular formula C8H6ClFO4S and a molecular weight of 252.65 g/mol . It is a versatile compound used in various scientific research applications due to its unique properties.

Scientific Research Applications

Methyl 4-chloro-3-(fluorosulfonyl)benzoate is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-3-(fluorosulfonyl)benzoate typically involves the esterification of 4-chloro-3-(fluorosulfonyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-(fluorosulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoates, reduced benzoates, and sulfonic acid derivatives .

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-(fluorosulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chlorobenzoate
  • Methyl 4-fluorobenzoate
  • Methyl 4-sulfonylbenzoate

Uniqueness

Methyl 4-chloro-3-(fluorosulfonyl)benzoate is unique due to the presence of both chloro and fluorosulfonyl groups, which impart distinct chemical and physical properties. These groups enhance its reactivity and make it suitable for specific applications that similar compounds may not be able to achieve .

Properties

IUPAC Name

methyl 4-chloro-3-fluorosulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUQAMIOIRORLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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